3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(3,4-Dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with a 3,4-dimethoxyphenyl group and multiple methyl groups. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
The compound “3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine” primarily targets CLK1 and DYRK1A kinases . These kinases play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .
Mode of Action
This compound interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity The compound’s selectivity towards clk1 and dyrk1a kinases over other tested kinases has been reported .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by CLK1 and DYRK1A kinases. These kinases are part of the Ser/Thr kinases family, which is implicated in various regulation processes, especially Alzheimer’s disease
Pharmacokinetics
The compound’s lipophilicity, which affects its ability to diffuse into cells, is a key factor influencing its bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of CLK1 and DYRK1A kinases This inhibition can potentially disrupt the normal functioning of the biochemical pathways regulated by these kinases, leading to therapeutic effects in diseases where these kinases play a role
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate pyrazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of ethanol as a solvent and glacial acetic acid as a catalyst under reflux conditions can facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The process might include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The presence of methoxy groups makes it susceptible to nucleophilic substitution reactions, where methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Shares a similar core structure but differs in the substituents attached to the pyrazolo[1,5-a]pyrimidine ring.
5-Amino-pyrazoles: These compounds also feature a pyrazole ring and are known for their diverse applications in organic synthesis and medicinal chemistry.
Uniqueness
3-(3,4-Dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it a valuable compound for developing new materials and exploring novel biological activities.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-11-9-16(21(3)4)22-18(19-11)17(12(2)20-22)13-7-8-14(23-5)15(10-13)24-6/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGZWNRLDLUTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N(C)C)C)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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